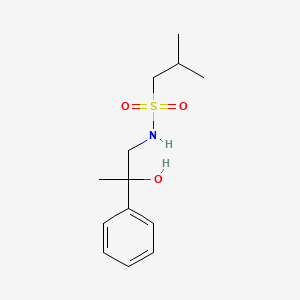

N-(2-hydroxy-2-phenylpropyl)-2-methylpropane-1-sulfonamide

Description

N-(2-hydroxy-2-phenylpropyl)-2-methylpropane-1-sulfonamide is an organic compound with a complex structure that includes both hydroxyl and sulfonamide functional groups

Properties

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)-2-methylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3S/c1-11(2)9-18(16,17)14-10-13(3,15)12-7-5-4-6-8-12/h4-8,11,14-15H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLCRBLOPGRJMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)NCC(C)(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylpropyl)-2-methylpropane-1-sulfonamide typically involves the reaction of 2-hydroxy-2-phenylpropylamine with 2-methylpropane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylpropyl)-2-methylpropane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound has been identified as having potential applications in drug development due to its ability to influence biological systems. Its dual functionality allows it to be explored in various therapeutic contexts, particularly in modulating enzyme activity.

Drug Development

N-(2-hydroxy-2-phenylpropyl)-2-methylpropane-1-sulfonamide can serve as a precursor for synthesizing drugs targeting specific biological pathways. Research indicates that it may interact with various receptors and enzymes, making it a candidate for developing new therapeutic agents.

Case Study: Interaction with Biological Targets

Research has focused on understanding how this compound interacts with biological targets, such as receptors or enzymes. For instance, studies assessing binding affinities can elucidate the compound's mechanism of action, providing insights into optimizing it for therapeutic use.

Biochemical Research

The compound is also valuable in biochemical studies due to its ability to modulate enzyme activity and receptor binding.

Mechanistic Studies

Investigations into the mechanisms by which this compound affects biological systems are crucial for its application in research. These studies often involve assessing how structural features influence biological effects, which can lead to enhanced understanding and optimization of the compound.

Data Table: Comparison of Related Compounds

| Compound Name | Functional Groups |

|---|---|

| N-(2-hydroxy-2-phenylpropyl)-2-methylpropane-1-sulfonyl chloride | Hydroxyl, Sulfonamide |

| N-(2-hydroxy-2-phenylpropyl)-2-methylpropane-1-sulfonic acid | Hydroxyl, Sulfonic Acid |

This table highlights structurally related compounds that share similar functional groups but differ in their applications and reactivity profiles.

Industrial Applications

In addition to pharmaceutical and research applications, this compound may have industrial uses, particularly in the synthesis of other chemical compounds.

Synthesis Techniques

The synthesis of this compound typically involves the reaction between 2-hydroxy-2-phenylpropylamine and 2-methylpropane-1-sulfonyl chloride under basic conditions. This method can be optimized for industrial-scale production using continuous flow reactors and automated synthesis systems to enhance yield and purity.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-phenylpropyl)-2-methylpropane-1-sulfonamide exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxyl and sulfonamide groups play crucial roles in these interactions, often forming hydrogen bonds or ionic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

- N-(2-hydroxy-2-phenylpropyl)-2-methylpropane-1-sulfonamide

- N-(2-hydroxy-2-phenylpropyl)-2-methylpropane-1-sulfonyl chloride

- N-(2-hydroxy-2-phenylpropyl)-2-methylpropane-1-sulfonic acid

Uniqueness

This compound is unique due to its combination of hydroxyl and sulfonamide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.

Biological Activity

N-(2-hydroxy-2-phenylpropyl)-2-methylpropane-1-sulfonamide is a sulfonamide compound with notable biological activity due to its unique structural features. This article explores its synthesis, biological mechanisms, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound contains both hydroxyl and sulfonamide functional groups, which contribute to its reactivity and biological properties. The synthesis typically involves the reaction of 2-hydroxy-2-phenylpropylamine with 2-methylpropane-1-sulfonyl chloride under basic conditions, commonly using solvents like dichloromethane or tetrahydrofuran.

Synthetic Route

| Step | Description |

|---|---|

| 1 | Reaction of 2-hydroxy-2-phenylpropylamine with 2-methylpropane-1-sulfonyl chloride. |

| 2 | Use of a base (e.g., triethylamine) to neutralize HCl produced. |

| 3 | Purification through crystallization or chromatography. |

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the sulfonamide group may facilitate ionic interactions, enhancing binding affinity to target proteins.

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It can act as a modulator for various receptors, influencing signaling pathways.

- Hydrogen Bonding : The presence of hydroxyl groups allows for strong hydrogen bonding with biological targets.

Research Findings

Recent studies have explored the compound's potential in various therapeutic contexts:

Case Studies

- Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties, potentially useful in treating bacterial infections.

- Anti-inflammatory Effects : this compound has been investigated for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro.

- Cancer Research : The compound is being evaluated for its potential as an anticancer agent due to its ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| This compound | Hydroxyl, Sulfonamide | Enzyme inhibitor, receptor modulator |

| N-(4-hydroxybenzoyl)-3-methyl-5-phenyl-4(N-4-chlorophenylazo)-1, 2-diazole | Hydroxyl, Azo | Antimicrobial, anti-inflammatory |

| N-benzyl-2-hydroxy-2-methylpropane-1-sulfonamide | Hydroxyl, Sulfonamide | Potential anticancer activity |

Q & A

Basic: What are the recommended synthetic routes for N-(2-hydroxy-2-phenylpropyl)-2-methylpropane-1-sulfonamide, and how can purity be validated?

Methodological Answer:

Synthesis typically involves sulfonylation of the primary amine group in the hydroxy-phenylpropyl precursor using 2-methylpropane-1-sulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Critical steps include temperature control (0–5°C to prevent side reactions) and stoichiometric balancing to avoid over-sulfonylation. Post-synthesis, purity validation requires:

- HPLC with a C18 column (UV detection at 254 nm) to quantify impurities (<0.1% per pharmacopeial standards) .

- 1H/13C NMR to confirm structural integrity, with attention to the sulfonamide proton (δ 3.1–3.3 ppm) and hydroxy group (δ 1.8–2.1 ppm, exchangeable) .

- HRMS (Q Exactive Plus Orbitrap) to verify molecular weight (e.g., [M+H]+ calculated vs. observed) .

Advanced: How can stereochemical outcomes in this compound synthesis be controlled and analyzed?

Methodological Answer:

The hydroxy and sulfonamide groups introduce potential stereocenters. To control configuration:

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during precursor synthesis .

- Optimize reaction solvents (e.g., THF or DMF) to favor specific transition states via steric effects.

For analysis: - X-ray crystallography resolves absolute configuration, as demonstrated in structurally analogous sulfonamides (e.g., R-factor <0.05, data-to-parameter ratio >15:1) .

- Chiral HPLC (e.g., Chiralpak IA column) with polarimetric detection distinguishes enantiomers .

Basic: What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

- NMR spectroscopy : Assign peaks for the hydroxy group (broad singlet in 1H NMR), sulfonamide protons (split into quartets due to coupling), and aromatic protons (complex splitting patterns from phenyl groups) .

- FT-IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) .

- Mass spectrometry : Use HRMS to differentiate between isobaric impurities (e.g., fragment ions at m/z 154 [C7H7O]+ and m/z 179 [C8H11NO2S]+) .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from:

- Impurity profiles : Use preparative HPLC to isolate minor contaminants (e.g., N-alkylated byproducts) and retest activity .

- Solubility differences : Standardize DMSO stock concentrations (e.g., <0.1% v/v in cell assays) to avoid solvent interference .

- Receptor selectivity : Employ functional assays (e.g., calcium flux for GPCRs vs. β-arrestin recruitment) to assess biased signaling, as seen in structurally related sulfonamides .

Basic: What are the key stability considerations for storing this sulfonamide derivative?

Methodological Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the sulfonamide group.

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonamide bond .

- Long-term stability : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT calculations : Model transition states for sulfonamide hydrolysis (B3LYP/6-31G* basis set) to predict reaction pathways .

- Molecular docking : Screen for potential off-target interactions (e.g., with cytochrome P450 enzymes) using AutoDock Vina .

- MD simulations : Assess conformational flexibility of the hydroxy-phenylpropyl moiety in aqueous vs. lipid bilayer environments .

Basic: What are common impurities in synthesized batches, and how are they quantified?

Methodological Answer:

- Byproducts : N-desmethyl analogs (from incomplete sulfonylation) and dimerized species.

- Quantification :

- LC-MS/MS with MRM transitions specific to impurities (e.g., m/z 320→154 for dimeric byproducts) .

- TLC (silica gel, ethyl acetate/hexane 3:7) with UV visualization at 254 nm .

Advanced: What strategies optimize the compound’s bioavailability for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.